molecular formula C12H23N B1296254 2-Aminobicyclohexyl CAS No. 6283-14-3

2-Aminobicyclohexyl

Cat. No. B1296254
CAS RN: 6283-14-3
M. Wt: 181.32 g/mol
InChI Key: KEHCTKVZDAEDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobicyclohexyl is an organic compound with the molecular formula C12H23N . It is used for research and development purposes .


Synthesis Analysis

2-Aminobicyclohexyl is a nitrogen-containing organic solvent with pressures and temperatures that are suitable for the synthesis of nitroaromatic compounds . It possesses an isomeric structure that can be used to determine crossover points for the thermodynamic analysis of reactions involving nitrogen-containing compounds . It has been used as a catalyst in the synthesis of nitroaromatic compounds .


Molecular Structure Analysis

The molecular weight of 2-Aminobicyclohexyl is 181.32 g/mol . The molecular structure is represented by the SMILES string NC1CCCCC1C2CCCCC2 .

Scientific Research Applications

Asymmetric Catalysis

A significant application of 2-aminocyclohexanol derivatives, closely related to 2-aminobicyclohexyl, involves their utilization in asymmetric catalysis. Schiffers et al. (2006) developed a preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, achieving enantiomers with over 99% enantiomeric excess. These derivatives have been applied in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with up to 96% enantiomeric excess, indicating their pivotal role in producing optically active substances (Schiffers et al., 2006).

Heterocyclic Synthesis

Heinelt et al. (2004) introduced p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for synthesizing 2-amino-substituted 1-aza heterocycles from N-(2-hydroxyethyl)-thioureas. This method facilitates the synthesis of a variety of 2-amino-substituted heterocycles, showcasing the versatility of 2-aminobicyclohexyl-related compounds in synthesizing biologically significant heterocycles (Heinelt et al., 2004).

Antibacterial Applications

Bremner et al. (2012) synthesized dicationic tripeptide benzyl ester derivatives with variations in the hydrophobic group of the C-terminal amino acid, including cyclohexyl-substituted compounds. These derivatives exhibited moderate to good activity against Gram-positive bacteria, highlighting the potential of 2-aminobicyclohexyl-related compounds in developing new antibacterial agents (Bremner et al., 2012).

Antioxidant and Enzyme Inhibition

Ikram et al. (2015) explored the synthesis of Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid and its metal complexes for their antioxidant properties and xanthine oxidase inhibitory activities. Specifically, the zinc complex demonstrated significant inhibitory activity, showcasing the application of 2-aminobicyclohexyl-related compounds in addressing oxidative stress and enzyme-related disorders (Ikram et al., 2015).

Safety And Hazards

2-Aminobicyclohexyl is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it’s advised to rinse with water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . It’s recommended to avoid dust formation and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

2-cyclohexylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHCTKVZDAEDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278404
Record name 2-Aminobicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobicyclohexyl

CAS RN

6283-14-3
Record name [1,1'-Bicyclohexyl]-2-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminobicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.